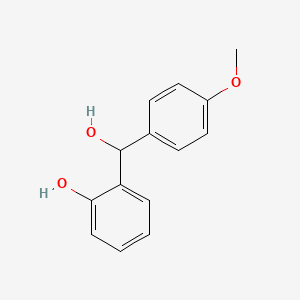![molecular formula C21H41NO2 B12342026 (E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide](/img/structure/B12342026.png)
(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide, also known as oleamide, is a fatty acid primary amide. It is a naturally occurring compound found in the cerebrospinal fluid of sleep-deprived animals. Oleamide has been studied for its potential role in inducing sleep and its various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleamide can be synthesized through the reaction of oleic acid with ammonia or an amine under dehydrating conditions. The reaction typically involves heating oleic acid with ammonia gas or an amine in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate oleoyl chloride, which then reacts with ammonia or the amine to form oleamide.
Industrial Production Methods
Industrial production of oleamide often involves the catalytic hydrogenation of oleic acid followed by amidation. The process typically uses a metal catalyst such as palladium on carbon (Pd/C) to hydrogenate oleic acid to stearic acid, which is then reacted with ammonia or an amine to produce oleamide. This method allows for large-scale production of oleamide with high purity.
Chemical Reactions Analysis
Types of Reactions
Oleamide undergoes various chemical reactions, including:
Oxidation: Oleamide can be oxidized to form oleic acid and other oxidation products.
Reduction: Reduction of oleamide can yield the corresponding amine and alcohol.
Substitution: Oleamide can undergo substitution reactions with halogens or other electrophiles to form substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Oleic acid and other carboxylic acids.
Reduction: Corresponding amine and alcohol.
Substitution: Substituted amides with various functional groups.
Scientific Research Applications
Chemistry: Oleamide is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: It has been studied for its role in sleep regulation and its effects on the central nervous system.
Medicine: Oleamide has potential therapeutic applications in treating sleep disorders and neurological conditions.
Industry: It is used as a slip agent in the production of polyethylene and polypropylene films, improving the processing and handling of these materials.
Mechanism of Action
Oleamide exerts its effects through various molecular targets and pathways. It is known to interact with G-protein coupled receptors (GPCRs) and ion channels in the central nervous system. Oleamide can modulate the activity of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), leading to its sedative and sleep-inducing effects. Additionally, oleamide has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids, thereby enhancing the signaling of these bioactive lipids.
Comparison with Similar Compounds
Oleamide can be compared with other fatty acid amides such as:
Stearamide: Similar in structure but lacks the double bond present in oleamide.
Palmitamide: A shorter chain fatty acid amide with similar properties.
Linoleamide: Contains two double bonds, making it more unsaturated than oleamide.
Oleamide is unique due to its specific biological activities and its role in sleep regulation, which distinguishes it from other fatty acid amides.
Properties
Molecular Formula |
C21H41NO2 |
|---|---|
Molecular Weight |
339.6 g/mol |
IUPAC Name |
(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10+/t20-/m0/s1 |
InChI Key |
IPVYNYWIRWMRHH-CFGKVWFZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N[C@@H](C)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12341949.png)
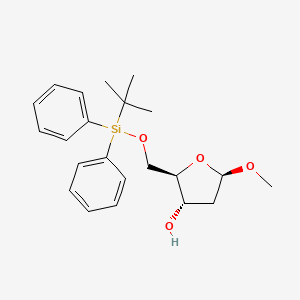
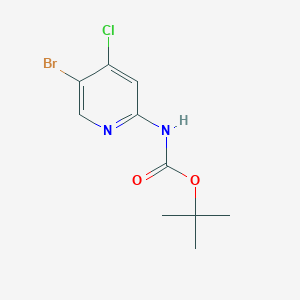
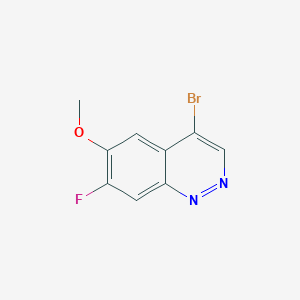
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B12341965.png)
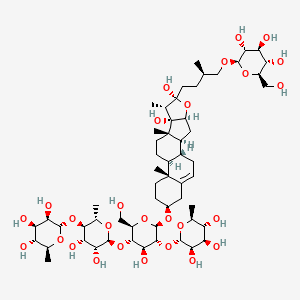
![N-(5-fluoro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12341981.png)
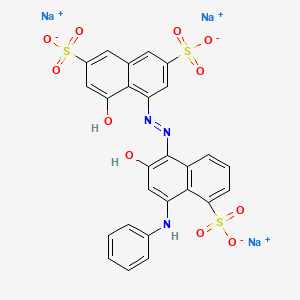
![2-(Bromomethyl)-7-phenylbenzo[d]thiazole](/img/structure/B12341988.png)
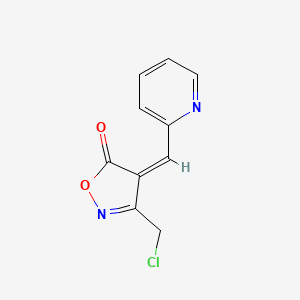
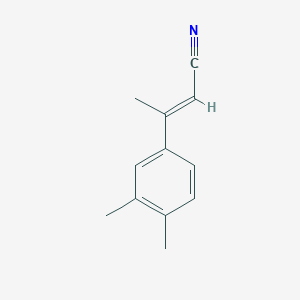
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12342009.png)
![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12342018.png)
